molecular formula C23H16ClNO2 B1671959 inS3-54-A18 CAS No. 328998-53-4

inS3-54-A18

Cat. No. B1671959
CAS RN: 328998-53-4
M. Wt: 373.8 g/mol
InChI Key: IMHWQIPPIXOVRK-JXAWBTAJSA-N
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Description

InS3-54-A18 is an inhibitor of STAT3 . It selectively inhibits the binding of STAT3 to DNA over STAT1 at 25 µM . inS3-54-A18 (20 µM) inhibits STAT3 activity in a reporter assay using MDA-MB-231 breast cancer cells .


Synthesis Analysis

The synthesis of inS3-54-A18 was achieved through an improved in silico approach targeting the DNA-binding domain (DBD) of STAT3 . This resulted in a small-molecule STAT3 inhibitor (inS3-54). Further studies showed that inS3-54 has off-target effects although it is selective to STAT3 over STAT1 . An extensive structure and activity-guided hit optimization and mechanistic characterization effort led to the identification of an improved lead compound (inS3-54A18) with increased specificity and pharmacological properties .


Molecular Structure Analysis

The molecular formula of inS3-54-A18 is C23H16ClNO2 . Its exact mass is 373.09 and its molecular weight is 373.836 . The elemental analysis shows that it contains 73.90% Carbon, 4.31% Hydrogen, 9.48% Chlorine, 3.75% Nitrogen, and 8.56% Oxygen .

Scientific Research Applications

Cancer Treatment

InS3-54-A18 is a small-molecule inhibitor that targets the DNA-binding domain of STAT3 . It has been shown to suppress tumor growth, metastasis, and STAT3 target gene expression in vivo . This makes it a promising candidate for the treatment of advanced metastatic tumors .

Inhibition of STAT3

InS3-54-A18 selectively inhibits the binding of STAT3 to DNA over STAT1 at 25 µM . This inhibition of STAT3 activity can be beneficial in conditions where STAT3 is overexpressed or constitutively activated, such as in many human cancers .

Induction of Apoptosis

InS3-54-A18 has been shown to induce apoptosis in A549 non-small cell lung cancer (NSCLC) and MDA-MB-231 cells when used at concentrations of 5 or 10 µM . This suggests that it could be used to promote programmed cell death in cancer cells.

Reduction of Cell Migration and Invasion

In addition to inducing apoptosis, InS3-54-A18 also reduces migration and invasion of A549 NSCLC and MDA-MB-231 cells . This could potentially limit the spread of cancer cells and reduce the risk of metastasis.

Tumor Volume Reduction

In animal studies, InS3-54-A18 (200 mg/kg) has been shown to reduce tumor volume in an A549 mouse xenograft model . This indicates its potential effectiveness in reducing tumor size in vivo.

Potential for Oral Administration

InS3-54-A18 is completely soluble in an oral formulation , suggesting that it could be administered orally. This would make it more convenient for patients compared to treatments that require injection or infusion.

Safety and Hazards

InS3-54-A18 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

InS3-54A18 may serve as a potential candidate for further development as anticancer therapeutics targeting the DBD of human STAT3 . It effectively inhibits lung xenograft tumor growth and metastasis with little adverse effect on animals . The DBD of transcription factors may not be ‘undruggable’ as previously thought .

properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHWQIPPIXOVRK-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1920398

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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